molecular formula C8H6Cl2O3 B2804645 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid CAS No. 1427755-44-9

2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid

Cat. No.: B2804645
CAS No.: 1427755-44-9
M. Wt: 221.03
InChI Key: JVUHDUIPTCPANS-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H6Cl2O3 and a molecular weight of 221.03 g/mol

Preparation Methods

The synthesis of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid typically involves the use of 2,6-dichlorotoluene as a starting material. The process includes catalysis by a complex catalyst formed by a transition metal and a ligand, such as palladium chloride and Xantphos, in the presence of an alcohol and an oxidant like tert-butyl peroxy ether . The resulting product is then hydrolyzed and acidified to obtain this compound with a total yield of 68.4% .

Chemical Reactions Analysis

2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a tool for studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in anti-inflammatory and analgesic applications.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins responsible for inflammation and pain . By inhibiting these enzymes, the compound exerts its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid can be compared with similar compounds such as:

    Aceclofenac: A nonsteroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes.

    4-Hydroxy-D-phenylglycine: An amino acid derivative with similar structural features.

    3-Chloro-4-hydroxyphenylacetic acid: Another chlorinated phenylacetic acid with different biological activities.

These comparisons highlight the unique properties of this compound, particularly its dual chlorine substitution and hydroxyl group, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

2-(2,6-dichloro-4-hydroxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2,11H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUHDUIPTCPANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427755-44-9
Record name 2-(2,6-dichloro-4-hydroxyphenyl)acetic acid
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